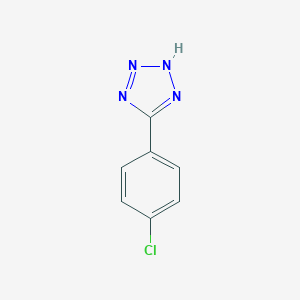

5-(4-chlorophenyl)-1H-tetrazole

Descripción general

Descripción

5-(4-Chlorophenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring (N₄C) substituted at the 5-position with a 4-chlorophenyl group. Its structure combines the electron-withdrawing chlorine atom on the benzene ring with the electron-deficient tetrazole moiety, rendering it highly reactive and versatile in chemical applications. Key spectroscopic data include:

- ¹H NMR (DMSO-d₆): δ 7.68 (d, J = 8.4 Hz, 2H, aromatic), 8.05 (d, J = 8.8 Hz, 2H, aromatic) .

- ¹³C NMR (DMSO-d₆): δ 150.7 (tetrazole C), 131.7–119.0 ppm (aromatic carbons) .

- IR (KBr): Peaks at 3092 cm⁻¹ (C-H aromatic), 1609 cm⁻¹ (C=N), and 833 cm⁻¹ (C-Cl) .

The compound is synthesized via cyclization of 4-chlorobenzonitrile with sodium azide, yielding a melting point of 261–262°C . It is widely employed in medicinal chemistry (e.g., antifungal agents) and industrial applications (e.g., corrosion inhibition) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1H-tetrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-chlorophenyl)-1H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the phenyl ring or the tetrazole ring itself.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

5-(4-Chlorophenyl)-1H-tetrazole has been studied for its potential biological activities, including:

- Antimicrobial Activity: Research indicates that tetrazole derivatives exhibit antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis .

- Anti-inflammatory Effects: The compound may serve as a pharmacophore in developing anti-inflammatory drugs, mimicking carboxylate groups to interact with biological targets .

- Anticancer Potential: Ongoing studies are investigating its efficacy in cancer treatment, particularly through mechanisms involving apoptosis induction in cancer cells .

Case Study: Synthesis and Biological Evaluation

A study synthesized several 5-substituted tetrazoles, including this compound, using microwave-assisted methods. The synthesized compounds were evaluated for antibacterial and antifungal activities, showing promising results with inhibition zones against pathogenic bacteria and fungi .

Material Science

Use as Building Blocks

In material science, this compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its structural properties allow it to be incorporated into polymers and other materials designed for specific applications .

Coordination Chemistry

The compound has also been explored as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes can exhibit unique electronic properties useful in catalysis and materials development .

Agrochemicals

This compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are being researched for their potential use as herbicides and pesticides due to their ability to disrupt biological pathways in target organisms .

Data Table: Summary of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer | Effective against E. coli, potential cancer treatments |

| Material Science | Building blocks for polymers | Used in coordination chemistry for metal complexes |

| Agrochemicals | Intermediates for pesticides/herbicides | Disrupts biological pathways in target organisms |

Mecanismo De Acción

The mechanism of action of 5-(4-chlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

Halogen-Substituted Tetrazole Derivatives

Structural and Physical Properties

- Trends : Halogen size (Cl < Br < I) inversely correlates with melting points due to decreased lattice stability. Electron-withdrawing groups (Cl, Br) enhance tetrazole ring acidity compared to electron-donating groups (OCH₃) .

Thioether-Linked Tetrazole Derivatives

Triazole and Pyrazole Analogs

Structural Comparisons

- Triazole Derivatives : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibits antimicrobial activity (MIC: 2–4 µg/mL) but requires complex synthesis (6+ steps) .

- Pyrazole Derivatives : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-pyrazole shows higher thermal stability (mp: 280°C) but reduced solubility in polar solvents .

Actividad Biológica

5-(4-chlorophenyl)-1H-tetrazole, a heterocyclic compound characterized by a tetrazole ring substituted with a 4-chlorophenyl group, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and corrosion inhibition activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure is defined by its tetrazole ring, which contributes to its unique chemical behavior. The presence of multiple nitrogen atoms enhances its ability to interact with biological targets. The molecular formula for this compound is , and its synthesis typically involves the cyclization of 4-chlorobenzonitrile with sodium azide in polar solvents like DMF under elevated temperatures .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study examining its effectiveness against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 9 |

The compound's activity varied with concentration, indicating potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in:

- Cell Viability Reduction : A decrease in viability by approximately 40% at a concentration of 50 µM after 48 hours.

- Apoptotic Induction : Enhanced levels of apoptotic markers such as caspase-3 activation.

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Corrosion Inhibition Properties

Beyond its biological activity, this compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. A study reported that at a concentration of 500 ppm in 1M HCl solution, the compound achieved maximum inhibition efficiency, attributed to its adsorption on the metal surface following the Langmuir adsorption isotherm:

| Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 100 | 45 |

| 250 | 65 |

| 500 | 85 |

The mechanism involves the formation of a protective layer on the steel surface, which reduces corrosion rates significantly .

The biological activity of this compound can be attributed to its ability to mimic carboxylate groups in biological systems. This allows it to bind effectively to various enzymes and receptors, modulating their activity. The tetrazole ring's nitrogen atoms can act as hydrogen bond acceptors, enhancing interactions with target molecules. The specific pathways involved depend on the target and application context .

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antimicrobial Effects : In a controlled laboratory setting, various concentrations of this compound were tested against bacterial strains. Results indicated that higher concentrations correlated with increased inhibition zones.

- Cancer Cell Line Analysis : A study utilizing MCF-7 cells showed that treatment with the compound led to significant apoptosis and reduced cell proliferation, suggesting potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 5-(4-chlorophenyl)-1H-tetrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via [3+2] cycloaddition between 4-chlorobenzonitrile and sodium azide (NaN₃). Key protocols include:

- Microwave-assisted synthesis : Using NaN₃, Sc(OTf)₃ catalyst, and a 3:1 isopropanol/water mixture at 160°C for 1 hour, yielding 93% .

- Conventional heating : NaN₃ and nitrile substrates in PEG-400 with Bleaching Earth Clay catalyst (pH 12.5) at 70–80°C for 1 hour, yielding 69–91% .

- Nano-TiCl₄·SiO₂ catalysis : Solvent-free conditions under reflux, achieving 91% yield .

Critical factors : Catalyst choice (e.g., Sc(OTf)₃ vs. nano-TiCl₄·SiO₂), solvent polarity, and heating method (microwave vs. conventional) significantly impact reaction efficiency and purity.

Q. How is this compound characterized, and what spectral benchmarks are essential?

Characterization relies on:

- FT-IR : Key peaks at ~1610 cm⁻¹ (C=N stretch), 1487 cm⁻¹ (aromatic C=C), and 831 cm⁻¹ (C-Cl) .

- ¹H NMR : Distinct doublets at δ 7.66–8.05 ppm (aromatic protons) and absence of NH protons due to tautomerism .

- X-ray crystallography : Confirms planar geometry with mean C-C bond length 1.39 Å and C-Cl bond 1.74 Å (R factor = 0.050) .

Advanced tip : Discrepancies in NH proton visibility (DMSO-d₆ vs. CDCl₃) arise from solvent-dependent tautomeric equilibrium .

Q. What methodologies resolve contradictions in reported melting points and spectral data?

Discrepancies in melting points (e.g., 261–263°C vs. 212–231°C) may stem from:

- Polymorphism : Recrystallization solvents (e.g., water vs. acetic acid) can produce different crystal forms .

- Impurities : Residual solvents or unreacted NaN₃ alter thermal properties. Purity checks via elemental analysis (e.g., C: 46.55% calc. vs. 46.63% obs.) are critical .

Resolution : Use high-resolution techniques like DSC (differential scanning calorimetry) to identify polymorphic transitions .

Q. How can computational chemistry predict the reactivity of this compound in drug design?

Density functional theory (DFT) studies reveal:

- Electron distribution : The tetrazole ring acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the 4-chlorophenyl moiety .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) critical for crystal packing and solubility .

Application : Use DFT-optimized geometries to model binding affinities with biological targets (e.g., carbonic anhydrase isoforms) .

Q. What experimental designs evaluate the antibacterial efficacy of this compound derivatives?

- Strain selection : Test against hospital-isolated Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Dose-response assays : Use MIC (minimum inhibitory concentration) values; derivatives with oxime substituents show enhanced activity due to improved membrane permeability .

- Control groups : Compare with standard antibiotics (e.g., ampicillin) and assess cytotoxicity via mammalian cell lines .

Q. What mechanistic insights explain its corrosion inhibition properties on mild steel?

- Adsorption studies : Langmuir isotherm models confirm chemisorption on Fe surfaces, forming a protective layer via N and Cl heteroatoms .

- Electrochemical impedance spectroscopy (EIS) : Reveals charge-transfer resistance increases by 85% at 500 ppm concentration in HCl .

Advanced analysis : SEM/EDS post-exposure shows reduced pitting and Cl⁻ ion penetration .

Q. How do catalytic systems (e.g., Co(II)-diazido complexes) enhance tetrazole synthesis?

- Mechanism : Co(II) coordinates with NaN₃, facilitating nitrile activation and reducing azide decomposition .

- Intermediate isolation : Co(II)-diazido species (characterized via XAS) confirm a stepwise cycloaddition pathway .

Optimization : Catalyst loading (0.4 mmol Sc(OTf)₃) and solvent-free conditions minimize side reactions .

Q. What safety protocols are critical for handling this compound?

- Decomposition risk : Avoid moisture (generates HN₃, a toxic gas) and high temperatures (>200°C) .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment during synthesis .

- Storage : Desiccate at 2–8°C in amber glass to prevent photodegradation .

Q. How does solvent choice affect tautomerism in spectroscopic analysis?

- DMSO-d₆ : Stabilizes the 1H-tetrazole tautomer, suppressing NH proton signals .

- CDCl₃ : Favors the 2H-tetrazole form, revealing NH peaks at δ 10–12 ppm. Use variable-temperature NMR to study tautomeric kinetics .

Q. What strategies optimize regioselectivity in derivatization reactions?

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKOVWIBDZMJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292881 | |

| Record name | 5-(4-chlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16687-61-9 | |

| Record name | 5-(4-Chlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16687-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86301 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016687619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16687-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-chlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.